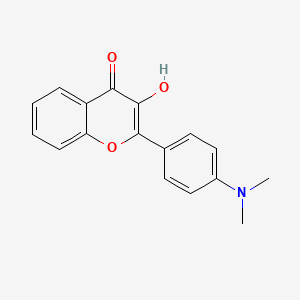

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one

Description

Structural Classification and Nomenclature

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one belongs to the chromone class of organic compounds, specifically categorized as a substituted chromone derivative. The compound exhibits the characteristic chromone scaffold, which consists of a benzene ring fused to a pyrone ring, forming the fundamental 4H-chromen-4-one framework. The systematic nomenclature reflects its structural features: a 4-(dimethylamino)phenyl group attached at position 2 of the chromone ring, combined with a hydroxyl substituent at position 3.

The molecular formula C17H15NO3 indicates a molecular weight of 281.31 grams per mole. The compound's structural classification places it within the broader category of flavonoid derivatives, as it shares the essential benzopyran-4-one skeleton characteristic of this important class of natural and synthetic compounds. The presence of the dimethylamino functional group distinguishes this derivative from naturally occurring chromones and contributes to its unique chemical and biological properties.

Table 1: Structural and Physical Properties of this compound

| Property | Value |

|---|---|

| Molecular Formula | C17H15NO3 |

| Molecular Weight | 281.31 g/mol |

| IUPAC Name | 2-[4-(dimethylamino)phenyl]-3-hydroxy-4H-chromen-4-one |

| Chemical Class | Chromone derivative, Flavonoid |

| Key Functional Groups | Dimethylamino, Hydroxyl, Carbonyl |

| Ring System | Benzopyran-4-one |

The compound's structure can be analyzed through its constituent parts: the chromone core provides the rigid bicyclic framework, the phenyl ring at position 2 offers aromatic conjugation, the dimethylamino group introduces electron-donating properties, and the hydroxyl group at position 3 enables hydrogen bonding interactions. This combination of structural features creates a molecule with distinctive electronic properties that influence both its chemical reactivity and biological activity.

Historical Context and Discovery

The development of this compound emerged from the broader historical context of chromone chemistry research, which has its origins in the study of naturally occurring flavonoids and their synthetic analogues. Chromone chemistry itself traces back to early investigations of plant pigments and natural products, where researchers identified the chromone nucleus as a privileged structure appearing in numerous bioactive compounds.

The specific compound this compound represents a more recent development in synthetic chromone chemistry, arising from systematic efforts to modify the chromone core structure to enhance biological activity and improve pharmacological properties. The introduction of the dimethylamino substitution reflects advances in understanding structure-activity relationships within the chromone family, where researchers recognized that electron-donating groups could significantly influence both the photophysical properties and biological activities of these compounds.

Research into this particular derivative has been facilitated by advances in synthetic methodology for chromone preparation. The Algar-Flynn-Oyamada method, which enables the cyclization of chalcone intermediates using hydrogen peroxide, provided a reliable synthetic route for accessing 3-hydroxychromone derivatives. This synthetic accessibility has made the compound a valuable subject for investigating the relationship between chromone structure and biological function.

Significance in Chromone Chemistry Research

This compound holds particular significance within chromone chemistry research due to several distinctive characteristics that distinguish it from other chromone derivatives. The compound serves as an important model system for understanding how specific structural modifications can enhance the biological activity of chromone-based molecules while maintaining the favorable pharmacological properties associated with the chromone core.

The presence of the dimethylamino group has proven especially significant in chromone research, as this substitution pattern creates compounds with enhanced solubility properties and modified electronic characteristics. Research has demonstrated that dimethylamino-substituted chromones often exhibit superior biological activities compared to their unsubstituted counterparts, making this compound a valuable reference point for structure-activity relationship studies.

Furthermore, the 3-hydroxy substitution pattern in this compound places it within the important subclass of 3-hydroxychromones, which are known for their unique photophysical properties, including excited-state intramolecular proton transfer phenomena. This property makes the compound valuable not only for biological applications but also for photochemical and materials science research.

The compound's significance extends to its role as a synthetic intermediate and building block for more complex chromone derivatives. Researchers have utilized this compound as a starting material for preparing various alkyl and ester derivatives, expanding the chemical space available for investigating chromone-based drug candidates.

Current Research Landscape

The current research landscape surrounding this compound encompasses multiple areas of scientific investigation, reflecting the compound's versatility and potential applications across different fields. Contemporary research efforts have focused primarily on understanding the compound's biological activities, developing improved synthetic methodologies, and exploring novel applications in medicinal chemistry and materials science.

Biological activity research represents a major component of current investigations. Studies have demonstrated that the compound exhibits significant antioxidant properties, with research showing its ability to scavenge free radicals and reduce oxidative stress in cellular systems. Cancer research has revealed promising anticancer activities, with studies reporting substantial reductions in cancer cell viability across multiple cell lines. The compound has shown particular efficacy against lung cancer cell lines, where treatment resulted in approximately 64% reduction in cell viability compared to control groups.

Table 2: Current Research Findings on Biological Activities

Synthetic methodology research continues to advance, with investigators developing new routes for preparing the compound and its derivatives. Recent work has focused on optimizing reaction conditions to improve yields and developing environmentally friendly synthetic approaches. The use of organic alkaloids such as piperidine as catalysts in the condensation reactions represents one such advancement, offering improved efficiency compared to traditional base-catalyzed methods.

Materials science applications represent an emerging area of research interest. The compound's unique photophysical properties, particularly its excited-state intramolecular proton transfer characteristics, make it valuable for developing fluorescent probes and optical materials. Research has explored its potential as a fluorescent sensor for various analytical applications, taking advantage of its sensitivity to environmental factors such as solvent polarity.

Current research trends also include investigations into the compound's mechanism of action at the molecular level. Studies are examining how the dimethylamino substitution influences the compound's interaction with biological targets, including potential effects on acetylcholinesterase and other enzyme systems. This mechanistic understanding is crucial for rational drug design efforts based on the chromone scaffold.

Properties

IUPAC Name |

2-[4-(dimethylamino)phenyl]-3-hydroxychromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15NO3/c1-18(2)12-9-7-11(8-10-12)17-16(20)15(19)13-5-3-4-6-14(13)21-17/h3-10,20H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BLHYLBIDBHWACD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)C1=CC=C(C=C1)C2=C(C(=O)C3=CC=CC=C3O2)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50347679 | |

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

281.30 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

101442-35-7 | |

| Record name | 4H-1-Benzopyran-4-one, 2-[4-(dimethylamino)phenyl]-3-hydroxy- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50347679 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Reagent Systems and Reaction Kinetics

Base catalysts significantly influence reaction rates and yields:

-

Aqueous NaOH/MeOH systems achieve 88–97% chalcone yields within 2–4 hours at 60°C.

-

KOH/pyridine systems under reflux (110°C) reduce reaction times to 30 minutes but require stringent moisture control.

-

Microwave-assisted condensation using morpholine or diisopropylamine in ethanol achieves 85% yields in 15 minutes at 170°C.

Table 1: Comparative Analysis of Claisen-Schmidt Conditions

| Base Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| NaOH (4 eq) | MeOH | 60 | 2 | 95 |

| KOH (2 eq) | Pyridine | 110 | 0.5 | 89 |

| Morpholine | EtOH | 170 (MW) | 0.25 | 85 |

Cyclization to the Chromone Core

Cyclization of the chalcone intermediate into the 4H-chromen-4-one scaffold requires acidic or oxidative conditions.

Acid-Catalyzed Cyclization

Concentrated HCl or H₂SO₄ in ethanol induces cyclization via intramolecular aldol condensation:

Oxidative Cyclization

Hydrogen peroxide (H₂O₂) in ethanol offers a milder alternative:

Table 2: Cyclization Efficiency Under Varied Conditions

| Acid Catalyst | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| HCl (1M) | EtOH | 80 | 6 | 72 |

| H₂SO₄ | AcOH | 110 | 0.5 | 89 |

| H₂O₂ (30%) | EtOH | 25 | 12 | 76 |

Purification and Post-Synthetic Modifications

Recrystallization vs. Column Chromatography

Acetylation of the 3-Hydroxy Group

Post-synthetic acetylation enhances compound stability:

-

Acetic anhydride/pyridine : 90% conversion at 25°C in 2 hours.

-

Microwave-assisted acetylation : 95% yield in 10 minutes at 100°C.

Industrial-Scale Production Considerations

Continuous Flow Reactor Optimization

Pilot-scale studies demonstrate:

Chemical Reactions Analysis

Types of Reactions

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one can undergo various chemical reactions, including:

Oxidation: The hydroxyl group in the chromone core can be oxidized to form a ketone or quinone derivative.

Reduction: The compound can be reduced to form a dihydrochromone derivative.

Substitution: The dimethylamino group can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki-Miyaura coupling, to form biaryl derivatives.

Common Reagents and Conditions

Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are commonly used.

Substitution: Nucleophiles such as amines or thiols can be used in the presence of a suitable base.

Coupling Reactions: Palladium catalysts and boronic acids are used in Suzuki-Miyaura coupling reactions.

Major Products

The major products formed from these reactions include ketone or quinone derivatives, dihydrochromone derivatives, substituted chromones, and biaryl derivatives.

Scientific Research Applications

2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one has a wide range of scientific research applications:

Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound exhibits various biological activities, including antioxidant, anti-inflammatory, and anticancer properties. It is used in the study of cellular pathways and mechanisms.

Medicine: Due to its biological activities, it is investigated for potential therapeutic applications, such as in the treatment of cancer, neurodegenerative diseases, and inflammatory disorders.

Industry: The compound is used in the development of dyes, pigments, and fluorescent probes for imaging and diagnostic applications.

Mechanism of Action

The mechanism of action of 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one involves its interaction with various molecular targets and pathways:

Antioxidant Activity: The compound can scavenge free radicals and reactive oxygen species, thereby protecting cells from oxidative damage.

Anti-inflammatory Activity: It inhibits the production of pro-inflammatory cytokines and enzymes, such as cyclooxygenase and lipoxygenase, reducing inflammation.

Anticancer Activity: The compound induces apoptosis in cancer cells by activating caspases and disrupting mitochondrial function. It also inhibits cell proliferation by interfering with cell cycle progression.

Comparison with Similar Compounds

Substituent Effects on Electronic Properties

Key Observations :

- The dimethylamino group in the target compound stabilizes the keto tautomer during ESIPT, enabling dual fluorescence (λem ~450 nm and ~550 nm) ().

- Fluorophenyl and brominated analogs exhibit reduced fluorescence due to electron-withdrawing effects or heavy-atom quenching ().

- Methylsulfonyl derivatives show diminished ESIPT efficiency but improved solubility in polar solvents ().

Key Observations :

Photophysical and Physicochemical Properties

Biological Activity

2-(4-(Dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, also known as compound 101442-35-7, is a synthetic organic compound belonging to the chromone class. This compound has garnered attention due to its diverse biological activities, including antioxidant, anti-inflammatory, and anticancer properties. This article provides a comprehensive overview of its biological activity, synthesis methods, and relevant case studies.

Chemical Structure and Properties

The molecular formula of this compound is C16H17N1O3, with a molecular weight of approximately 281.31 g/mol. Its structure features a dimethylamino group attached to a phenyl ring, which is further connected to a chromen-4-one moiety. This unique combination of functional groups contributes to its distinct photophysical and biological properties.

| Property | Value |

|---|---|

| Molecular Formula | C16H17N1O3 |

| Molecular Weight | 281.31 g/mol |

| CAS Number | 101442-35-7 |

Synthesis Methods

The synthesis of this compound typically involves the following steps:

- Starting Materials : The synthesis begins with 4-(dimethylamino)benzaldehyde and 2-hydroxyacetophenone.

- Condensation Reaction : These materials undergo a Claisen-Schmidt condensation reaction in the presence of a base (sodium hydroxide or potassium hydroxide) in an ethanol or methanol solvent.

- Cyclization : The resulting intermediate undergoes cyclization under acidic conditions (e.g., hydrochloric acid) to form the chromone core.

- Purification : The final product is purified using recrystallization or column chromatography.

Antioxidant Properties

Research indicates that this compound exhibits significant antioxidant activity. In vitro studies have shown that this compound can scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for protecting cells from damage caused by reactive oxygen species (ROS).

Anticancer Activity

A notable aspect of this compound is its potential anticancer properties. Various studies have demonstrated that it can inhibit the proliferation of cancer cells in different cancer types, including lung cancer (A549 cells). For instance, one study reported that the compound significantly reduced A549 cell viability by approximately 64% at certain concentrations (p < 0.05) compared to control groups .

Additionally, the presence of the dimethylamino group has been linked to enhanced anticancer activity compared to other flavonoid derivatives lacking this group .

Anti-inflammatory Effects

The compound has also shown promise in reducing inflammation markers in cell culture models. It appears to modulate inflammatory pathways, potentially making it useful in treating inflammatory diseases.

Case Studies and Research Findings

- Cell Viability Assays : In a study assessing the cytotoxic effects on cancer cell lines, treatment with 20 µM solutions of flavonol derivatives containing the dimethylamino group did not exhibit cytotoxicity comparable to untreated controls . However, modifications in structure significantly influenced their activity against various cancer cell lines.

- Fluorescent Probe Applications : The compound has been utilized as a fluorescent probe for studying molecular interactions and solvent behaviors due to its unique photophysical properties . Its sensitivity to hydrogen bonding makes it valuable for investigating binary mixtures of organic solvents.

- Comparative Studies : Comparative analyses with other flavonoids have shown that while many derivatives exhibit biological activity, those with the dimethylamino substitution tend to show superior performance in both antioxidant and anticancer assays .

Q & A

Q. What are the common synthetic routes for 2-(4-(dimethylamino)phenyl)-3-hydroxy-4H-chromen-4-one, and what factors influence reaction yields?

The compound is synthesized via Claisen-Schmidt condensation. A typical procedure involves reacting 2-hydroxyacetophenone with 4-dimethylaminobenzaldehyde in ethanol, using NaOH as a base and hydrogen peroxide (30%) as an oxidizing agent. Yields (~59%) can be influenced by stoichiometry (e.g., 5 equivalents of aldehyde) and reaction time. Recrystallization from ethanol is used for purification. Derivatives like bromo-substituted analogs show higher yields (63%) due to electronic effects of substituents .

Q. What spectroscopic and crystallographic methods validate the structural integrity of this compound?

- 1H/13C NMR : Aromatic protons (e.g., δ 8.29 ppm for similar chromen-4-one derivatives) and carbonyl signals (δ ~176 ppm) confirm the core structure .

- Mass spectrometry : HRMS or ESI-MS verifies molecular weight (e.g., [M+H]+ calculated for C17H15NO3).

- X-ray crystallography : SHELX software (e.g., SHELXL) refines structural parameters, resolving bond lengths and angles. Monoclinic/triclinic systems (e.g., P21/c or P1) are common for chromen-4-one derivatives .

Q. How is the purity of synthesized batches assessed in academic settings?

Purity is confirmed via HPLC (>95% peak area), melting point analysis, and spectroscopic consistency. For example, deviations in NMR splitting patterns may indicate unreacted starting materials or byproducts .

Advanced Research Questions

Q. How can synthetic yields be optimized for derivatives with bulky or electron-withdrawing substituents?

- Stoichiometric adjustments : Increasing aldehyde equivalents (e.g., from 2 to 5 equivalents) improves yields for electron-deficient substrates.

- Solvent selection : Methanol may enhance solubility for brominated derivatives compared to ethanol .

- Catalytic systems : Sonogashira coupling for ethynyl derivatives (e.g., 6-TMS) requires Pd catalysts and trimethylsilylacetylene .

Q. What strategies resolve contradictions in crystallographic data for chromen-4-one analogs?

- Software refinement : SHELXL handles twinning or disorder in high-resolution datasets. For example, reports β = 106.0575° for monoclinic packing, while describes triclinic systems (a = 6.4514 Å) influenced by substituents .

- Comparative analysis : Overlaying experimental and simulated XRD patterns identifies lattice mismatches caused by solvent inclusion or polymorphism.

Q. How can structural modifications enhance photochemical properties, such as CO photorelease?

- Electron-donating groups : The dimethylamino group at the 4-phenyl position increases electron density, facilitating photoinduced charge transfer.

- Substituent effects : Bromo or trimethylsilyl ethynyl groups at the 6-position (e.g., compound 25 and 6-TMS in ) alter π-conjugation, tuning λmax and quantum yields for CO release .

Q. What methodologies validate biological activity while minimizing false positives in antimicrobial assays?

- Docking studies : Molecular docking against bacterial enzymes (e.g., DNA gyrase) identifies binding modes.

- Dose-response curves : IC50 values for microbial growth inhibition are compared with cytotoxicity data (e.g., mammalian cell lines) to assess selectivity .

Methodological Notes

- Crystallography : Use SHELXPRO for macromolecular interfaces and SHELXE for high-throughput phasing .

- NMR assignments : Deuterated solvents (CDCl3 or DMSO-d6) and 2D techniques (COSY, HSQC) resolve overlapping signals in aromatic regions .

- Synthetic troubleshooting : Low yields may result from incomplete oxidation; adding H2O2 incrementally or using ultrasound-assisted synthesis can improve efficiency .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.